[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol
Description
[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol is a triphenylmethanol derivative featuring hydroxymethyl (-CH₂OH) groups at specific positions on its aromatic backbone. Its structure comprises three interconnected phenyl rings, with hydroxymethyl substituents at the para positions of the terminal rings (Figure 1). The hydroxymethyl groups confer polarity, influencing solubility and reactivity, while the aromatic framework contributes to thermal stability and π-π interactions .
Properties
IUPAC Name |
[4-[3-[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-12,21-22H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDFKQWGZUEYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658265 | |
| Record name | ([1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6249-92-9 | |
| Record name | ([1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form diphenylmethane. This intermediate is then subjected to further reactions to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of [4-[3-[4-(Carboxy)phenyl]phenyl]phenyl]methanol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound’s higher molecular weight and aromaticity result in lower solubility in polar solvents compared to 4-(hydroxymethyl)phenylacetic acid, which has a carboxylic acid group .
- The azo group in 4,4′-azobisbenzenemethanol introduces photolytic instability, unlike the target’s all-carbon backbone .
- Fluorinated analogs (e.g., ) exhibit enhanced electronegativity, altering reactivity and metabolic stability compared to the hydroxymethyl-dominated target.
Functional Group Comparisons
Table 2: Functional Group Impact on Bioactivity
Discussion :
- The target’s hydroxymethyl groups are less reactive than carboxylic acids (e.g., 5-CA-2-HM-MCBX) but more polar than methoxy or trifluoromethyl groups .
- Fluorinated compounds (e.g., ) may exhibit higher blood-brain barrier penetration due to lipophilicity, whereas the target’s multiple alcohols could limit this.
Backbone Architecture and Stability
Table 3: Structural Backbone Comparisons
Insights :
- The triphenylmethanol backbone (target) offers greater rigidity and thermal stability compared to diphenylmethanol derivatives .
- Heterocyclic backbones (e.g., ) introduce conformational flexibility but may reduce chemical stability under acidic/basic conditions.
Biological Activity
[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol, a complex organic compound, has garnered attention for its potential biological activities. This article explores its interactions with biomolecules, therapeutic applications, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure features multiple phenyl groups and a hydroxymethyl substituent, which can influence its biological activity through various interactions such as hydrogen bonding and π-π stacking with biological macromolecules.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins, enzymes, and nucleic acids, potentially altering their function.
- π-π Interactions : The phenyl rings can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity to molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on various cancer cell lines, showing potential cytotoxicity .
- Anti-inflammatory Properties : The compound is being explored for its ability to inhibit inflammatory pathways, possibly through the modulation of cyclooxygenase (COX) enzymes .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
Data Table: Biological Activity Summary
Future Directions
Further studies are warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic uses are essential for developing this compound into a viable medicinal agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
